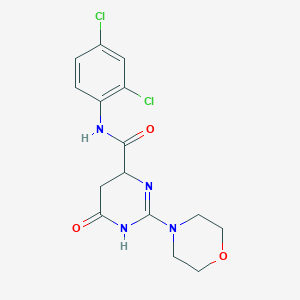![molecular formula C15H20N4O3S B5397838 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine](/img/structure/B5397838.png)
4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine, also known as BSI-201, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It was originally developed as a PARP inhibitor, a class of drugs that target the DNA repair pathway in cancer cells. BSI-201 has shown promising results in preclinical studies and has been evaluated in clinical trials for various types of cancer.
Mechanism of Action
4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine is a PARP inhibitor that targets the DNA repair pathway in cancer cells. PARP is an enzyme that repairs single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can cause cancer cells to undergo cell death. 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine has also been shown to inhibit the activity of other enzymes involved in DNA repair, such as DNA ligase III and XRCC1.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine has been shown to have several biochemical and physiological effects. It has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy by inhibiting DNA repair pathways in cancer cells. 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine has also been shown to induce apoptosis in cancer cells, which is a form of programmed cell death. In addition, 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine is that it has been extensively studied in preclinical and clinical trials, which has provided a wealth of information on its potential as a cancer treatment. Another advantage is that it has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy, which are commonly used treatments for cancer. However, one limitation of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine is that it has not been approved by the FDA for clinical use, which limits its availability for clinical trials.
Future Directions
There are several future directions for the study of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine. One direction is to evaluate its potential in combination with immunotherapy, which is an emerging field in cancer treatment. Another direction is to investigate its potential in other types of cancer, such as pancreatic and prostate cancer. In addition, further studies are needed to understand the long-term effects of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine and to optimize its dosing and administration.
Synthesis Methods
The synthesis of 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine involves a multi-step process that starts with the reaction of 4-methyl-3-isoxazolamine with chlorosulfonyl isocyanate to form the corresponding sulfonyl isocyanate intermediate. This intermediate is then reacted with benzylpiperazine to yield 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine. The final product is purified by column chromatography to obtain a white solid with a purity of over 99%.
Scientific Research Applications
4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine has been extensively studied for its potential in cancer treatment. It has been shown to enhance the cytotoxic effects of chemotherapy and radiation therapy in preclinical studies. 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine has also been evaluated in clinical trials for various types of cancer, including breast, ovarian, and lung cancer. The results of these trials have been promising, with 4-[(4-benzyl-1-piperazinyl)sulfonyl]-5-methyl-3-isoxazolamine demonstrating improved response rates and progression-free survival in combination with chemotherapy.
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)sulfonyl-5-methyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-12-14(15(16)17-22-12)23(20,21)19-9-7-18(8-10-19)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKUNWOJZCAGTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B5397758.png)
![3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol](/img/structure/B5397762.png)
![N-cyclopropyl-1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5397769.png)
![2-{[3-(1-adamantyl)-3-oxo-1-propen-1-yl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5397781.png)

![2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B5397808.png)
![(3aS*,6aR*)-5-(3-methyl-2-furoyl)-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5397809.png)

![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[3-(1H-pyrazol-1-yl)propanoyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5397820.png)

![6-methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5397846.png)

![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5397857.png)
